Ethyl 2-ethynylbenzoate
Overview
Description
Ethyl 2-ethynylbenzoate is a chemical compound belonging to the family of benzoates. It is a colorless liquid with a molecular formula of C11H8O2 and a molecular weight of 172.18 g/mol. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.
Scientific Research Applications
Ethyl 2-ethynylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme inhibition and as a substrate in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
Target of Action
Ethyl 2-ethynylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters
Mode of Action
It is known that esters, in general, can undergo reactions such as hydrolysis, nucleophilic substitution, and oxidation . For instance, benzylic halides, which are structurally similar to this compound, typically react via an SN1 or SN2 pathway, depending on their structure .
Biochemical Pathways
For instance, esters are involved in metabolism, where they undergo hydrolysis to yield carboxylic acids and alcohols . They also participate in trans-esterification reactions, which can lead to the formation of different esters .
Pharmacokinetics
They are typically metabolized by esterases, enzymes that catalyze the hydrolysis of esters .
Result of Action
The hydrolysis of esters, in general, results in the formation of carboxylic acids and alcohols . These products can further participate in various biochemical reactions, contributing to the overall metabolic processes in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethynylbenzoate can be synthesized through various methods. One common method involves the reaction of 2-ethynylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-ethynylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield ethyl 2-ethynylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethynyl group can be substituted with other functional groups using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products Formed:
Oxidation: 2-ethynylbenzoic acid.
Reduction: Ethyl 2-ethynylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Comparison with Similar Compounds
Ethyl benzoate: Similar in structure but lacks the ethynyl group, making it less reactive in certain chemical reactions.
Methyl 2-ethynylbenzoate: Similar in structure but has a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.
Ethyl 4-ethynylbenzoate: Similar in structure but with the ethynyl group at the 4-position, affecting its chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of the ethynyl group at the 2-position, which imparts distinct reactivity and chemical properties. This positioning allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-ethynylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h1,5-8H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKANJFJBXFYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473471 | |
Record name | Ethyl 2-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74185-31-2 | |
Record name | Ethyl 2-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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